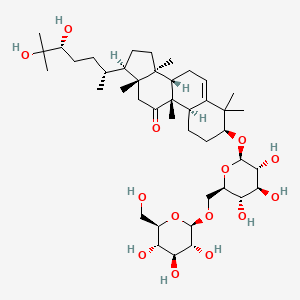

11-Oxomogroside II A2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H70O14 |

|---|---|

Molecular Weight |

799.0 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |

InChI Key |

HDNXQUYFKKXCTG-NIYDTQHZSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 11-Oxomogroside II A2: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside II A2 is a cucurbitane-type triterpenoid glycoside naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While the sweetening properties of mogrosides are well-documented, the specific biological activities and therapeutic potential of many minor mogrosides, including this compound, remain largely unexplored. This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of this compound. It details the analytical techniques used for its identification and outlines a representative protocol for its isolation from its natural source. Due to the limited specific research on this compound, this guide also discusses the known biological activities of structurally related mogrosides to highlight potential areas for future investigation.

Discovery and Initial Identification

The discovery of this compound was a result of systematic phytochemical investigations of Siraitia grosvenorii. A pivotal study by Qing et al. in 2017 led to the identification of numerous triterpene glycosides, including this compound, from the fruit of this plant.[1] The researchers employed a powerful analytical technique, high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS), to separate and identify the complex mixture of compounds present in the fruit extract.[1]

The identification of this compound was based on its precise molecular weight and fragmentation pattern observed in the mass spectrometer. This analytical approach allows for the accurate determination of the elemental composition and structural features of a molecule. The compound is registered under the CAS number 2170761-37-0.

Structural Elucidation

The definitive structure of this compound was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. A comprehensive analysis of the 1D and 2D NMR data, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments, allowed for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms and the stereochemistry of the molecule.

The ESI-TOF mass spectrum of Mogroside II A2 shows a [M-H]⁻ ion at m/z 799.4817, which corresponds to the molecular formula C₄₂H₇₂O₁₄.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₂H₇₀O₁₄ |

| Molecular Weight | 799.00 g/mol |

| CAS Number | 2170761-37-0 |

| Appearance | White solid |

| Source | Fruit of Siraitia grosvenorii |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology for the separation of mogrosides from Siraitia grosvenorii can be adapted. The following is a representative workflow based on established techniques for isolating similar compounds from the same source.

General Workflow for Mogroside Isolation

Caption: General workflow for the isolation of mogrosides.

Detailed Methodologies

3.2.1. Extraction

-

Sample Preparation: Air-dried and powdered fruit of Siraitia grosvenorii is used as the starting material.

-

Solvent Extraction: The powdered material is extracted with an 80% aqueous ethanol solution at a solid-to-liquid ratio of 1:10 (w/v). The extraction is typically performed under reflux for 2 hours and repeated three times to ensure maximum yield.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 60°C to obtain a crude extract.

3.2.2. Purification

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and subjected to column chromatography using a macroporous adsorbent resin (e.g., Amberlite XAD-7). The column is first washed with deionized water to remove sugars and other polar impurities. The mogrosides are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with mogrosides of similar polarity to this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 reversed-phase column. A gradient elution system of acetonitrile and water is commonly used to achieve fine separation of the individual mogrosides. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Final Purification: The collected fraction is concentrated to dryness to yield the purified this compound. The purity of the compound is then confirmed by analytical HPLC and its structure verified by MS and NMR.

Quantitative Data

Quantitative analysis of a mogroside extract from Siraitia grosvenorii has shown that Mogroside II A2 is a minor component.

Table 2: Composition of a Mogroside Extract

| Mogroside | Content ( g/100g ) |

| Mogroside V | 44.52 ± 1.33 |

| 11-Oxomogroside V | 7.34 ± 0.16 |

| Mogroside VI | 4.58 ± 0.45 |

| Mogroside IV | 0.97 ± 0.05 |

| Mogroside III | 0.58 ± 0.03 |

| Mogroside II A2 | 0.32 ± 0.14 |

Biological Activity and Signaling Pathways (Inferred)

To date, there are no specific studies published on the biological activities or the signaling pathways modulated by this compound. However, based on the known activities of structurally similar mogrosides, some potential areas of interest for future research can be inferred. Many mogrosides exhibit antioxidant and anti-inflammatory properties.

For instance, the structurally related compound 11-oxo-mogroside V has been shown to possess significant antioxidant activity by scavenging reactive oxygen species (ROS).

Table 3: Antioxidant Activity of 11-oxo-mogroside V

| Reactive Oxygen Species | EC₅₀ (µg/mL) |

| Superoxide anion (O₂⁻) | 4.79 |

| Hydrogen peroxide (H₂O₂) | 16.52 |

| Hydroxyl radical (•OH) | 146.17 |

It is plausible that this compound may also exhibit similar antioxidant properties due to the shared cucurbitane triterpenoid core. The presence of the oxo group at the C-11 position in both molecules suggests a potential role in their bioactivity.

Potential Signaling Pathways of Interest

Given the anti-inflammatory effects observed for other mogrosides, potential signaling pathways that this compound might modulate could include:

Caption: Hypothesized anti-inflammatory signaling pathway modulation.

Conclusion and Future Directions

This compound is a minor mogroside from Siraitia grosvenorii that has been successfully identified and structurally characterized. While detailed protocols for its specific isolation are yet to be published, established methods for mogroside purification provide a clear path for obtaining this compound for further study. The complete absence of data on its biological activities and mechanisms of action represents a significant knowledge gap and a promising area for future research. Investigations into its potential antioxidant, anti-inflammatory, and other therapeutic properties, guided by the activities of structurally related compounds, are warranted. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent or a valuable component of functional foods and nutraceuticals.

References

The Natural Provenance of 11-Oxomogroside II A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 11-Oxomogroside II A2, a cucurbitane glycoside found in nature. The primary focus is on its natural source, methodologies for its extraction and isolation, available quantitative data, and its interaction with biological signaling pathways.

Natural Source of this compound

This compound is a naturally occurring triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu et Z. Y. Zhang, commonly known as Luo Han Guo or monk fruit.[1] This plant, belonging to the Cucurbitaceae family, is predominantly cultivated in the Guangxi province of China. The fruit of S. grosvenorii is renowned for its intense sweetness, which is attributed to a group of compounds known as mogrosides. While mogroside V is the most abundant and well-studied of these compounds, the fruit contains a variety of other mogrosides, including the minor constituent this compound.[2]

Quantitative Analysis of Mogrosides in Siraitia grosvenorii

Quantitative data for this compound is not extensively available in the reviewed literature. However, studies on the chemical composition of monk fruit provide quantitative insights into the more abundant mogrosides. This data is crucial for understanding the relative concentration of this compound. The following table summarizes the quantitative analysis of several key mogrosides in dried Siraitia grosvenorii fruit as determined by High-Performance Liquid Chromatography (HPLC) methods.

| Mogroside | Concentration in Dried Fruit (mg/g) | Reference |

| Mogroside V | 5.77 - 11.75 | [3] |

| Siamenoside I | Second most abundant after Mogroside V | [3] |

| Total Mogrosides | 8.83 - 18.46 | [3] |

| Mogroside IV | Variable, detected in some batches | [3] |

| Mogroside III | Variable, detected in some batches | [3] |

Note: The concentration of mogrosides can vary significantly depending on the fruit's ripeness, cultivation location, and post-harvest processing methods.[2][3]

Experimental Protocols: Extraction and Isolation

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and separation of a range of mogrosides from Siraitia grosvenorii can be established. This process typically involves an initial extraction followed by chromatographic purification steps to separate the individual glycosides.

General Extraction of Total Mogrosides

This protocol is based on methods described for the extraction of various mogrosides from dried monk fruit.[2]

Objective: To obtain a crude extract of total mogrosides from dried Siraitia grosvenorii fruit.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

Milli-Q water

-

n-butanol (water-saturated)

-

Methanol

-

Sonicator

-

Centrifuge

-

Rotary evaporator

-

0.22 µm nylon membrane filter

Procedure:

-

Weigh 2.0 g of dried, powdered Siraitia grosvenorii fruit.

-

Add 40 mL of Milli-Q water to the powdered fruit.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge the extract at 3,000 rpm for 5 minutes to separate the supernatant.

-

Collect the supernatant and perform a liquid-liquid extraction with 20 mL of water-saturated n-butanol. Repeat this step twice.

-

Combine the n-butanol fractions.

-

Evaporate the combined n-butanol fractions to dryness using a rotary evaporator.

-

Dissolve the resulting residue in 2.0 mL of methanol.

-

Filter the methanolic solution through a 0.22 µm nylon membrane to remove any particulate matter. The resulting solution contains a mixture of mogrosides.

Chromatographic Separation of Mogrosides

The separation of individual mogrosides, including the minor component this compound, from the crude extract requires chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a commonly employed method.[3]

Objective: To separate individual mogrosides from the crude extract.

Instrumentation and Conditions (based on a representative method for mogroside analysis): [3]

-

HPLC System: Agilent 1260 Series or equivalent.

-

Column: Agilent Poroshell 120 SB C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 0.25 mL/min.

-

Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Procedure:

-

Inject the filtered methanolic extract of mogrosides onto the HPLC system.

-

Perform a gradient elution to separate the different mogrosides based on their polarity. A typical gradient might start with a low concentration of acetonitrile, which is gradually increased to elute the more nonpolar compounds.

-

Monitor the elution of compounds using the ESI-MS/MS detector. Specific parent and daughter ion transitions can be used to identify and quantify individual mogrosides, including this compound, if a standard is available.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of mogrosides from Siraitia grosvenorii.

Representative Signaling Pathway

Specific signaling pathway data for this compound is not available in the current literature. However, studies on the closely related compound, 11-oxomogroside V, have demonstrated its antioxidant properties and inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction, which is linked to anti-tumor promotion.[4] The antioxidant activity of mogrosides involves the scavenging of reactive oxygen species (ROS), which are known to activate pro-inflammatory and carcinogenic signaling pathways. A representative pathway illustrating the potential mechanism of action for an 11-oxomogroside is the inhibition of ROS-mediated activation of transcription factors like NF-κB, which plays a key role in inflammation and cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABC Herbalgram Website [herbalgram.org]

- 4. medchemexpress.com [medchemexpress.com]

Elucidation of 11-Oxomogroside II A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 11-Oxomogroside II A2, a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). Due to the limited public availability of complete, raw spectroscopic data for this specific compound, this document outlines the elucidation process based on the well-documented analysis of its close structural analog, Mogroside II A2, and data from systematic studies of S. grosvenorii constituents.

Introduction and Structural Context

This compound is a cucurbitane-type triterpenoid glycoside. Its structure is directly related to the more commonly reported Mogroside II A2. The key structural difference is the presence of a ketone (oxo) group at the C-11 position on the aglycone backbone, whereas Mogroside II A2 possesses a hydroxyl group at this position. This seemingly minor change can significantly impact the molecule's biological activity and physicochemical properties.

The primary identification of this compound in scientific literature comes from systematic analyses of S. grosvenorii extracts using hyphenated techniques like High-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry (HPLC/Q-TOF-MS).[1] While these methods are powerful for identification and quantification, they do not always provide the detailed 1D and 2D Nuclear Magnetic Resonance (NMR) data necessary for complete de novo structure elucidation.

Therefore, the elucidation workflow for this compound is logically inferred from the extensive data available for Mogroside II A2.[2]

Proposed Structure and Molecular Formula

-

Compound Name: this compound

-

Synonyms: 11-Dehydro-mogroside II A2 (Note: The synonym "11-Dehydroxy-mogroside IIA2 O-rhamnoside" found in some databases appears to be erroneous, as the transformation from a hydroxyl to an oxo group is a dehydrogenation, and the addition of a rhamnoside is not consistent with the reported molecular formula).

-

Molecular Formula: C₄₂H₇₀O₁₄[1]

-

Molecular Weight: 799.00 g/mol [1]

-

Core Structure: A mogrol (cucurbitane triterpenoid) aglycone with a carbonyl group at C-11, glycosidically linked to a disaccharide unit.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the published experimental data for Mogroside II A2[2] and incorporate the expected electronic effects of replacing a C-11 hydroxyl group with a carbonyl group. Specifically, downfield shifts are anticipated for the α-carbons (C-9, C-12) and the protons attached to them, as well as for the C-11 carbon itself, which would appear in the characteristic ketone region of the ¹³C NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, CD₃OD) This data is predicted based on the known values for Mogroside II A2.

| Position | Predicted δH (ppm) | Multiplicity | Key Correlations (Predicted HMBC) |

| Aglycone | |||

| 3 | ~3.25 | dd | C-1, C-2, C-4, C-5, C-28 |

| 5 | ~5.60 | m | C-4, C-6, C-7, C-10 |

| 12-Hα | ~2.80 | d | C-11, C-13, C-14, C-17 |

| 12-Hβ | ~2.50 | d | C-11, C-13, C-14, C-17 |

| 24 | ~3.40 | m | C-23, C-25, C-26, C-27 |

| Sugars (Glc I & Glc II) | |||

| 1' (Glc I) | ~4.50 | d | C-3 |

| 1'' (Glc II) | ~4.30 | d | C-6' (Glc I) |

| ... | (Other shifts similar to Mogroside II A2) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, CD₃OD) This data is predicted based on the known values for Mogroside II A2.

| Position | Predicted δC (ppm) | Atom Type | Notes |

| Aglycone | |||

| 3 | ~90.5 | CH | Glycosylation site |

| 5 | ~122.0 | CH | |

| 6 | ~142.0 | C | |

| 9 | ~55.0 | CH | Shifted downfield by C-11 oxo |

| 10 | ~38.0 | C | |

| 11 | ~210.0 | C=O | Key distinguishing feature |

| 12 | ~50.0 | CH₂ | Shifted downfield by C-11 oxo |

| 13 | ~48.0 | C | |

| ... | (Other shifts similar to Mogroside II A2) | ||

| Sugars (Glc I & Glc II) | |||

| 1' (Glc I) | ~105.0 | CH | Anomeric Carbon |

| 1'' (Glc II) | ~104.5 | CH | Anomeric Carbon |

| ... | (Shifts typical for glucose) |

Table 3: Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Observed m/z (from Qing et al., 2017) |

| [M-H]⁻ | C₄₂H₆₉O₁₄⁻ | 797.4693 | (Not explicitly stated for this specific ion) |

| [M+HCOO]⁻ | C₄₃H₇₁O₁₆⁻ | 843.4748 | (Not explicitly stated for this specific ion) |

Experimental Protocols

The following methodologies are standard for the isolation and characterization of mogrosides and are based on published protocols for related compounds.[2]

Isolation and Purification

-

Extraction: Dried and powdered fruit of Siraitia grosvenorii is extracted with 70-80% aqueous ethanol or hot water under reflux for 2-3 hours. The process is typically repeated 2-3 times.

-

Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is suspended in water and loaded onto a macroporous resin column (e.g., D101). The column is first washed with water to remove sugars and other polar impurities, followed by elution with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, 95%).

-

Fraction Collection: Fractions are collected and monitored by TLC or HPLC. Fractions containing the target mogrosides (including this compound) are combined.

-

Preparative HPLC: The combined fractions are subjected to further purification by preparative reversed-phase HPLC (e.g., on a C18 column) with a methanol-water or acetonitrile-water gradient to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: 1-5 mg of the purified compound is dissolved in ~0.5 mL of deuterated methanol (CD₃OD).

-

Instrumentation: Spectra are acquired on a 500 MHz or higher NMR spectrometer (e.g., Bruker Avance series).

-

Experiments: A standard suite of experiments is performed:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) for stereochemical analysis.

-

-

Referencing: Spectra are referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0).

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution mass spectrometry is performed using a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Mode: Analysis is typically conducted in negative ion mode to observe the [M-H]⁻ or [M+formate]⁻ adducts.

-

Analysis: The accurate mass measurement is used to confirm the molecular formula. MS/MS fragmentation is used to observe the sequential loss of sugar moieties, helping to confirm the glycosylation pattern.

-

Mandatory Visualizations

Caption: Experimental workflow for isolation and structural analysis.

Caption: Logical workflow for structure elucidation via comparison.

References

The Biosynthesis of 11-Oxomogroside II A2 in Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Oxomogroside II A2, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and provides visual representations of the core pathways and workflows.

Introduction

Siraitia grosvenorii, also known as monk fruit or luo han guo, is a perennial vine cultivated for its intensely sweet fruit. The sweetness is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides. Among these, this compound is a minor mogroside that plays a role as an intermediate in the complex mogroside biosynthetic network. Understanding its formation is crucial for the metabolic engineering of S. grosvenorii and for the heterologous production of specific mogrosides for the food and pharmaceutical industries. The biosynthesis of this compound involves a series of enzymatic reactions, including oxidation and glycosylation, catalyzed by specific enzyme families.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. This is followed by a critical oxidation step at the C-11 position and subsequent glycosylation events.

Formation of the Aglycone: 11-Oxomogrol

The initial steps leading to the aglycone of mogrosides are catalyzed by a series of enzymes that convert the ubiquitous plant secondary metabolite precursor, 2,3-oxidosqualene, into the characteristic cucurbitane skeleton.

-

From 2,3-Oxidosqualene to Cucurbitadienol: The pathway is initiated by the enzyme cucurbitadienol synthase (CS) , which catalyzes the cyclization of 2,3-oxidosqualene to form cucurbitadienol[1]. This is a critical branching point, diverting the precursor away from the synthesis of sterols[1].

-

Oxidation at C-11: The key step in the formation of the "11-oxo" moiety is the oxidation of cucurbitadienol. This reaction is catalyzed by the cytochrome P450 enzyme, CYP87D18 [2][3]. In vitro assays have demonstrated that CYP87D18 is a multifunctional oxidase, capable of catalyzing the oxidation of cucurbitadienol at the C-11 position to produce both 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol[2][3].

-

Formation of 11-Oxomogrol: Following the C-11 oxidation, other modifications, including hydroxylation at C-3, C-24, and C-25, are necessary to form the final aglycone, 11-oxomogrol. These steps are believed to be catalyzed by other cytochrome P450 enzymes and epoxide hydrolases, although the specific enzymes for the 11-oxo pathway have not been fully elucidated[1][4].

Glycosylation of 11-Oxomogrol

Once 11-oxomogrol is formed, it undergoes glycosylation by UDP-glucosyltransferases (UGTs) to yield this compound. Mogroside II A2 contains two glucose units. The glycosylation of mogrol is known to be initiated by UGTs from the UGT720 family, followed by the addition of further glucose moieties by the UGT94 family.

While the specific UGTs that act on 11-oxomogrol have not been definitively identified, based on the known functions of UGTs in mogroside biosynthesis, the following steps are proposed:

-

First Glucosylation: A primary glycosylation event likely occurs at either the C-3 or C-24 hydroxyl group of 11-oxomogrol. UGT720-269-1 is a key enzyme that has been shown to catalyze the primary C-24 glucosylation of mogrol and can also perform the C-3 primary glucosylation of C-24 glucosylated mogrol. It is plausible that this enzyme also accepts 11-oxomogrol as a substrate.

-

Second Glucosylation: A second glucose molecule is added to form this compound. This could be catalyzed by the same UGT720-269-1 or another UGT.

dot

Caption: Proposed biosynthetic pathway of this compound in Siraitia grosvenorii.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The available data primarily focuses on the concentration of various mogrosides in the fruit of S. grosvenorii.

| Compound | Concentration Range (mg/g dry weight) in Fruit | Reference |

| Mogroside V | 5.77 - 13.49 | [5] |

| 11-oxo-Mogroside V | Not explicitly quantified but identified | |

| Mogroside II A2 | Lowest among measured mogrosides in fresh fruit; disappears after 7 days of storage | |

| Cucurbitadienol | Present in fruit |

Enzyme Kinetic Parameters

Specific kinetic data for the enzymes involved in this compound biosynthesis are largely unavailable. However, some data exists for related enzymes in the mogroside pathway.

| Enzyme | Substrate | Km | Vmax | kcat | Reference |

| SgCS (50R573L allele) | 2,3-oxidosqualene | - | 10.24 nmol min⁻¹ mg⁻¹ (specific activity) | - | [6] |

| SgCS (50K573L mutant) | 2,3-oxidosqualene | - | 33% enhancement in catalytic efficiency vs wild-type | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression of SgCYP87D18 in Saccharomyces cerevisiae

dot

Caption: Workflow for heterologous expression of SgCYP87D18 in Saccharomyces cerevisiae.

Protocol:

-

Gene Cloning:

-

Extract total RNA from young fruits of S. grosvenorii using a suitable RNA extraction kit.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the full-length open reading frame (ORF) of SgCYP87D18 by PCR using gene-specific primers with appropriate restriction sites or recombination sequences.

-

Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

-

Transform the ligation product into competent E. coli cells (e.g., DH5α) for plasmid propagation and verification by sequencing.

-

-

Yeast Transformation and Expression:

-

Transform the verified plasmid into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis NADPH-cytochrome P450 reductase) using the lithium acetate method.

-

Select positive transformants on appropriate selective medium.

-

Inoculate a single colony into selective liquid medium and grow overnight.

-

Induce protein expression by transferring the culture to a medium containing galactose.

-

Continue incubation at a lower temperature (e.g., 20-28°C) for 24-48 hours to enhance protein folding and stability[7].

-

-

Microsome Isolation and Enzyme Assay:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells using glass beads or a French press.

-

Isolate the microsomal fraction by differential centrifugation.

-

Perform an in vitro enzyme assay by incubating the microsomal fraction with cucurbitadienol as the substrate and NADPH as a cofactor.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to detect the formation of 11-hydroxy and 11-oxo cucurbitadienol[2].

-

UDP-Glucosyltransferase (UGT) Enzyme Assay

dot

Caption: Workflow for the UDP-glucosyltransferase (UGT) enzyme assay.

Protocol:

-

Enzyme Preparation:

-

Express and purify the candidate UGTs (e.g., SgUGT720-269-1) as recombinant proteins, for example, with a His-tag in E. coli.

-

Purify the protein using immobilized metal affinity chromatography (IMAC).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified UGT, the aglycone substrate (11-oxomogrol), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl₂.

-

Initiate the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30-37°C) for a specific time.

-

Terminate the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

-

-

Product Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC-MS/MS to identify and quantify the formation of 11-Oxomogroside I and this compound. A C18 column with a water/acetonitrile gradient is typically used for separation.

-

Conclusion

The biosynthesis of this compound in Siraitia grosvenorii is a multi-step process involving the key enzyme CYP87D18 for the characteristic C-11 oxidation and subsequent glycosylations catalyzed by UGTs. While the general pathway is understood, further research is needed to fully elucidate the specific UGTs and their substrate specificities towards 11-oxo intermediates. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing these enzymes for the production of novel sweeteners and other valuable compounds.

References

- 1. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improving expression and assembly of difficult-to-express heterologous proteins in Saccharomyces cerevisiae by culturing at a sub-physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of 11-Oxomogroside II A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside II A2 is a cucurbitane-type triterpenoid glycoside, a class of natural products known for their characteristic sweet taste.[1] It is isolated from the fruit of Siraitia grosvenorii (Swingle), commonly known as Luo Han Guo or monk fruit.[1] This document provides a technical overview of the known chemical properties and analytical methodologies related to this compound. Due to the limited availability of specific experimental data for this particular mogroside, information from closely related compounds may be referenced to provide a broader context, with such instances clearly indicated.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₀O₁₄ | [1] |

| Molecular Weight | 799.00 g/mol | [1] |

| CAS Number | 2170761-37-0 | [1] |

| Physical State | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Specific Rotation | Data not available | |

| Solubility | Data not available | |

| Storage Conditions | Store at room temperature.[1] Recommended to be stored as per the Certificate of Analysis.[1] For related compounds like 11-oxo-mogroside V, long-term storage is recommended at -80°C (6 months) or -20°C (1 month), protected from light.[2] |

Spectral Data

Detailed spectral data for this compound have not been fully published. A study on the complete NMR assignment of the closely related Mogroside II A2 reported the ESI-TOF mass spectrum for that compound. For this compound, it is mentioned that only the anomeric protons have been reported in the literature, suggesting that a complete NMR spectral assignment is not yet publicly available.

Experimental Protocols

General Isolation and Purification of Mogrosides from Siraitia grosvenorii

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of mogrosides from S. grosvenorii fruit can be described. This process typically involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

The fresh or dried fruit of S. grosvenorii is crushed.

-

The crushed fruit is extracted with a solvent, commonly water or aqueous ethanol (e.g., 70% ethanol).[2]

-

The extraction can be performed at elevated temperatures (e.g., 80°C) to improve efficiency.

-

The resulting extract is filtered to remove solid plant material.

2. Purification:

-

The crude extract is often passed through a macroporous resin column (e.g., D101 resin) for initial purification and enrichment of the mogroside fraction.

-

Impurities can be washed from the resin with a low concentration of ethanol (e.g., 20%).

-

The mogroside-enriched fraction is then eluted with a higher concentration of ethanol (e.g., 50-70%).

-

Further purification to isolate individual mogrosides is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.

The following diagram illustrates a general workflow for the extraction and purification of mogrosides.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. However, studies on other mogrosides, particularly the structurally related 11-oxo-mogroside V, may offer insights into its potential biological functions.

11-oxo-mogroside V has been reported to exhibit strong antioxidant activity by scavenging reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][4] It has also been shown to have an inhibitory effect on the induction of the Epstein-Barr virus early antigen, suggesting potential anti-tumor promoting activity.[2]

Given the structural similarities, it is plausible that this compound may also possess antioxidant properties. The antioxidant activity of natural compounds is often linked to the modulation of cellular signaling pathways involved in the stress response and inflammation. A hypothetical signaling pathway that could be influenced by an antioxidant mogroside is depicted below. This is a generalized representation and has not been experimentally validated for this compound.

Conclusion

This compound is a known constituent of Siraitia grosvenorii, yet it remains a relatively understudied compound. While its basic chemical identity has been established, a significant portion of its physicochemical properties, detailed analytical protocols for its specific isolation, and its biological activities have not been thoroughly investigated or reported. Further research is necessary to fully characterize this natural product and to explore its potential applications in the fields of food science, pharmacology, and drug development. The information available on closely related mogrosides suggests that antioxidant and other biological activities may be a promising area for future investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. maxapress.com [maxapress.com]

- 3. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Biological Activity Screening of Mogrosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 11-Oxomogroside II A2 is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of closely related and well-studied mogrosides, particularly Mogroside V and 11-oxo-mogroside V, which serve as representative examples for screening the therapeutic potential of this class of compounds.

Introduction

Mogrosides are a group of cucurbitane-type triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (Luo Han Guo). These compounds are renowned for their intense sweetness and low caloric content, making them popular natural sweeteners. Beyond their sweetness, emerging research has highlighted a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects, positioning them as compounds of interest for drug discovery and development. This technical guide outlines the key biological activities of mogrosides, presenting quantitative data from representative studies, detailed experimental protocols for activity screening, and visualizations of the underlying signaling pathways.

Antioxidant Activity

Mogrosides have demonstrated significant potential in neutralizing reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of mogrosides is a key area of investigation for their therapeutic applications.

Quantitative Antioxidant Data

The antioxidant activities of Mogroside V and 11-oxo-mogroside V have been quantified through various in vitro assays. The half-maximal effective concentration (EC50) values for scavenging different ROS are summarized below.

| Compound | Superoxide Anion (O₂⁻) Scavenging EC₅₀ (µg/mL) | Hydrogen Peroxide (H₂O₂) Scavenging EC₅₀ (µg/mL) | Hydroxyl Radical (•OH) Scavenging EC₅₀ (µg/mL) | •OH-induced DNA Damage Inhibition EC₅₀ (µg/mL) |

| 11-oxo-mogroside V | 4.79[1] | 16.52[1] | 146.17[1] | 3.09 |

| Mogroside V | Less effective than 11-oxo-mogroside V | Less effective than 11-oxo-mogroside V | 48.44 | Not Reported |

Table 1: Comparative antioxidant activities of 11-oxo-mogroside V and Mogroside V.[1]

A mogroside-rich extract has also been evaluated for its radical scavenging activity, showing moderate efficacy in DPPH and ABTS assays.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of a mogroside.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Mogroside sample (dissolved in methanol at various concentrations)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the mogroside sample in methanol.

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each mogroside dilution.

-

Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the mogroside sample.

-

Plot the percentage of scavenging activity against the mogroside concentration to determine the EC₅₀ value.

Experimental Workflow: Antioxidant Screening

Anti-inflammatory Activity

Mogrosides have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Anti-inflammatory Action

Studies on mogroside extracts have indicated that they can suppress inflammation in cellular and animal models.[3] The primary mechanisms involve the downregulation of key inflammatory enzymes and cytokines. Mogrosides have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory cascade.[3] Furthermore, they can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Mogroside sample (dissolved in DMSO and diluted in culture medium)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of the mogroside sample for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a vehicle control group.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

Signaling Pathway: Inhibition of NF-κB

A key mechanism underlying the anti-inflammatory effects of many natural compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for mogrosides is still emerging, it is a probable target.

Metabolic Regulation

Mogrosides have garnered attention for their potential role in managing metabolic disorders, such as type 2 diabetes. Their effects are thought to be mediated, in part, through the activation of key metabolic sensors.

Mechanism of Metabolic Regulation

Mogroside-rich extracts have been shown to have hypoglycemic and hypolipidemic effects. A key molecular target is AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to improved glucose uptake and fatty acid oxidation. While Mogroside V itself has been shown to be a potent AMPK activator, its aglycone, mogrol, is also a significant contributor to this activity.

Signaling Pathway: AMPK Activation

The activation of AMPK by mogrosides can initiate a cascade of events that promote metabolic health.

Future Directions in Metabolic Research

Further investigation is required to elucidate the precise mechanisms by which mogrosides activate AMPK and to quantify their effects on glucose uptake in relevant cell types, such as adipocytes and muscle cells. Standard experimental protocols would involve glucose uptake assays using radiolabeled or fluorescent glucose analogs in these cell lines following treatment with the mogroside of interest.

Conclusion

While specific data on this compound remains elusive, the broader family of mogrosides exhibits promising antioxidant, anti-inflammatory, and metabolic regulatory properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic screening and characterization of these and other novel mogrosides. Further research is warranted to isolate and characterize the bioactivities of individual mogrosides, including this compound, to fully understand their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of 11-Oxomogroside II A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside II A2, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a member of the mogroside family of compounds known for their intense sweetness. Beyond its application as a natural sweetener, emerging research has highlighted the significant antioxidant potential of mogrosides. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, presenting key quantitative data, detailed experimental methodologies for its assessment, and insights into its potential mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic applications of this compound.

Quantitative Antioxidant Activity

The antioxidant potential of this compound has been quantified through its ability to scavenge various reactive oxygen species (ROS) and protect against oxidative damage. The following table summarizes the key findings from in vitro studies, presenting the half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to achieve 50% of the maximum antioxidant effect. A lower EC50 value indicates a higher antioxidant potency.

| Antioxidant Assay | Test Substance | EC50 (µg/mL) | Reference |

| Superoxide Anion (O₂⁻) Scavenging | 11-Oxomogroside V | 4.79 | [1] |

| Hydrogen Peroxide (H₂O₂) Scavenging | 11-Oxomogroside V | 16.52 | [1] |

| Hydroxyl Radical (•OH) Scavenging | 11-Oxomogroside V | 146.17 | [1] |

| Inhibition of •OH-induced DNA Damage | 11-Oxomogroside V | 3.09 | [1] |

Note: 11-Oxomogroside V is synonymous with this compound.

Experimental Protocols

A detailed understanding of the methodologies used to assess the antioxidant potential of this compound is crucial for the replication and extension of these findings.

In Vitro Antioxidant Activity Assessment: Chemiluminescence Assay

This protocol describes a representative chemiluminescence-based assay for determining the reactive oxygen species (ROS) scavenging activity of this compound.

Objective: To quantify the ability of this compound to scavenge superoxide anions, hydrogen peroxide, and hydroxyl radicals.

Principle: The reaction between a specific ROS and a chemiluminescent probe (e.g., luminol) results in the emission of light. An antioxidant compound will scavenge the ROS, leading to a decrease in the chemiluminescence signal. The degree of quenching is proportional to the antioxidant activity.

Materials:

-

This compound

-

Luminol

-

Hypoxanthine

-

Xanthine Oxidase (for O₂⁻ generation)

-

Hydrogen Peroxide (H₂O₂)

-

FeSO₄ and H₂O₂ (for •OH generation via Fenton reaction)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Luminometer or a microplate reader with chemiluminescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of test concentrations.

-

Prepare working solutions of luminol, hypoxanthine, xanthine oxidase, H₂O₂, and FeSO₄ in PBS.

-

-

Superoxide Anion (O₂⁻) Scavenging Assay:

-

In a 96-well plate, add the this compound solution at various concentrations.

-

Add the luminol and hypoxanthine solutions.

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately measure the chemiluminescence intensity over time.

-

-

Hydrogen Peroxide (H₂O₂) Scavenging Assay:

-

In a 96-well plate, add the this compound solution at various concentrations.

-

Add the luminol solution.

-

Initiate the reaction by adding H₂O₂.

-

Measure the chemiluminescence intensity.

-

-

Hydroxyl Radical (•OH) Scavenging Assay:

-

In a 96-well plate, add the this compound solution at various concentrations.

-

Add the luminol solution and FeSO₄.

-

Initiate the reaction by adding H₂O₂.

-

Measure the chemiluminescence intensity.

-

-

Data Analysis:

-

The percentage of ROS scavenging activity is calculated using the formula:

where CL₀ is the chemiluminescence of the control and CL₁ is the chemiluminescence in the presence of the test compound.

-

The EC50 value is determined by plotting the scavenging activity against the concentration of this compound.

-

Inhibition of Hydroxyl Radical-Induced DNA Damage

Objective: To assess the protective effect of this compound against oxidative damage to DNA.

Principle: Hydroxyl radicals generated by the Fenton reaction can cause strand breaks in plasmid DNA. The different forms of DNA (supercoiled, open-circular, and linear) can be separated by agarose gel electrophoresis. An antioxidant can protect the DNA from damage, resulting in a higher proportion of the supercoiled form.

Materials:

-

Plasmid DNA (e.g., pBR322)

-

This compound

-

FeSO₄

-

H₂O₂

-

Agarose

-

Ethidium Bromide or other DNA stain

-

Tris-Acetate-EDTA (TAE) buffer

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, mix the plasmid DNA, this compound at various concentrations, and FeSO₄.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Agarose Gel Electrophoresis:

-

Add loading dye to each reaction mixture.

-

Load the samples onto an agarose gel.

-

Run the electrophoresis in TAE buffer until the dye front has migrated an adequate distance.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and open-circular DNA bands using gel analysis software.

-

The percentage of protection is calculated based on the preservation of the supercoiled DNA form.

-

Signaling Pathways and Mechanisms of Action

While direct studies on the signaling pathways modulated by this compound are limited, research on related mogrosides, particularly mogroside V, suggests potential mechanisms of action.

Potential Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. It is plausible that mogrosides, including this compound, exert their antioxidant effects in part through the activation of the Nrf2-antioxidant response element (ARE) pathway.

Modulation of Inflammatory Pathways

Studies on mogrosides have also indicated an interplay between their antioxidant and anti-inflammatory properties. It is suggested that these compounds may modulate inflammatory pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades, which are closely linked to oxidative stress.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro assessment of the antioxidant potential of a test compound like this compound.

Conclusion and Future Directions

This compound demonstrates significant in vitro antioxidant activity, particularly in scavenging superoxide anions and protecting against hydroxyl radical-induced DNA damage. The available data suggests that its mechanism of action may involve both direct radical scavenging and the modulation of cellular antioxidant defense pathways, such as the Nrf2-ARE signaling cascade.

For drug development professionals and researchers, this compound represents a promising natural compound for further investigation. Future research should focus on:

-

In vivo studies: To validate the in vitro antioxidant effects in animal models of oxidative stress-related diseases.

-

Mechanism of action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship studies: To understand how the chemical structure of this compound contributes to its antioxidant activity, which could guide the synthesis of even more potent analogues.

-

Bioavailability and safety profiling: To assess its potential as a therapeutic agent.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge on the antioxidant potential of this compound and offering a roadmap for its continued exploration.

References

In Vitro Profile of 11-Oxomogroside II A2: A Call for Further Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Oxomogroside II A2, a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), remains a largely uncharacterized compound in the scientific literature. Despite the known antioxidant, antidiabetic, and anticancer activities of the broader mogroside family, specific in vitro studies detailing the biological effects of this compound are notably absent. This guide serves to highlight this significant research gap. To provide a relevant framework for potential future investigations, we will present a comprehensive overview of the in vitro data available for the closely related and well-studied analogue, 11-oxo-mogroside V. Furthermore, this document will outline general experimental protocols and conceptual workflows applicable to the in vitro evaluation of novel natural products like this compound.

Introduction to this compound

This compound, also known as 11-Dehydroxy-mogroside IIA2 O-rhamnoside, is a member of the cucurbitane-type triterpenoid saponins, commonly referred to as mogrosides.[1] These compounds are the primary source of the intense sweetness of the Luo Han Guo fruit. While commercial suppliers suggest that mogrosides, as a class, possess antioxidant, antidiabetic, and anticancer properties, there is a conspicuous lack of published scientific evidence to substantiate these claims for this compound specifically.[2]

In Vitro Studies of the Related Compound: 11-oxo-mogroside V

In stark contrast to the paucity of data for this compound, its analogue, 11-oxo-mogroside V, has been the subject of several in vitro studies, primarily focusing on its antioxidant capabilities. These studies provide a valuable point of reference for the potential bioactivities of other mogrosides.

Antioxidant Activity of 11-oxo-mogroside V

Research has demonstrated that 11-oxo-mogroside V exhibits significant inhibitory effects on various reactive oxygen species (ROS).[3][4] The compound has also been shown to protect against DNA oxidative damage induced by hydroxyl radicals.[3][4]

Table 1: In Vitro Antioxidant Activity of 11-oxo-mogroside V

| Assay | EC50 (µg/mL) | Reference |

| Superoxide Radical (O₂⁻) Scavenging | 4.79 | [3][4] |

| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [3][4] |

| Hydroxyl Radical (•OH) Scavenging | 146.17 | [3][4] |

| •OH-induced DNA Damage Inhibition | 3.09 | [3][4] |

Proposed Experimental Protocols for In Vitro Analysis of this compound

Should this compound become a subject of future research, a variety of established in vitro assays could be employed to elucidate its biological activities.

General Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a general workflow for the in vitro investigation of a novel natural product.

Caption: A conceptual workflow for the in vitro evaluation of a novel natural compound.

Reactive Oxygen Species (ROS) Scavenging Assays

The antioxidant activity of this compound could be determined using chemiluminescence-based assays to measure its ability to scavenge superoxide radicals, hydrogen peroxide, and hydroxyl radicals, following protocols similar to those used for 11-oxo-mogroside V.

-

Superoxide Radical Scavenging: This assay would typically involve a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent (e.g., luminol) that emits light upon reaction with the radicals. The reduction in chemiluminescence in the presence of the test compound indicates its scavenging activity.

-

Hydrogen Peroxide Scavenging: The ability of the compound to scavenge H₂O₂ can be measured by its ability to inhibit the chemiluminescence produced from a reaction involving H₂O₂ and a luminescent probe.

-

Hydroxyl Radical Scavenging: Hydroxyl radicals can be generated via the Fenton reaction (Fe²⁺ + H₂O₂). The scavenging activity is determined by the compound's ability to reduce the chemiluminescent signal produced by the reaction of these radicals with a suitable probe.

DNA Oxidative Damage Inhibition Assay

To assess the protective effects against DNA damage, plasmid DNA can be exposed to hydroxyl radicals in the presence and absence of the test compound. The extent of DNA damage (strand breaks) can be visualized and quantified using agarose gel electrophoresis. A higher proportion of the supercoiled form of the plasmid in the presence of the compound would indicate a protective effect.

Potential Signaling Pathways for Investigation

Based on the known activities of other mogrosides and natural antioxidants, future in vitro studies on this compound could explore its effects on key signaling pathways involved in oxidative stress and inflammation.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

The current body of scientific literature presents a significant void in our understanding of the in vitro biological activities of this compound. While the available data for the related compound, 11-oxo-mogroside V, suggests that antioxidant activity is a promising area of investigation, dedicated studies are imperative. Future research should focus on a systematic in vitro evaluation of this compound, beginning with comprehensive antioxidant and anti-inflammatory screening, followed by mechanistic studies to identify its molecular targets and affected signaling pathways. Such research is essential to unlock the potential therapeutic applications of this natural product.

References

Preliminary Insights into the Mechanism of Action of 11-Oxomogroside II A2: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document summarizes the currently available preliminary information regarding the mechanism of action of 11-Oxomogroside II A2, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Direct research on the specific bioactivities and signaling pathways of this compound is limited. Consequently, this guide draws upon broader studies of mogroside-rich extracts and related mogroside compounds to infer potential mechanisms of action. The primary activities associated with mogrosides are antioxidant and antiglycation effects.

I. Overview of Mogrosides and this compound

Mogrosides are the main active constituents of Siraitia grosvenorii and are recognized for their intense sweetness and various health benefits, including antioxidant, anti-inflammatory, and hypoglycemic properties.[1][2] this compound is one of the numerous mogrosides found in monk fruit extract, although it is present in relatively low concentrations.[3] While specific studies on its mechanism of action are scarce, research on mogroside extracts and other individual mogrosides provides a foundation for preliminary understanding.

II. Potential Mechanisms of Action

Based on studies of mogroside-rich extracts and structurally related compounds, the potential mechanisms of action for this compound may involve antiglycation and antioxidant activities.

A. Antiglycation Activity

A plausible mechanism for the antiglycative properties of mogrosides is the inhibition of the formation of advanced glycation end-products (AGEs).[3][4] It has been proposed that mogrosides containing a carbonyl group, such as the related 11-O-mogroside V, may compete with glucose to react with the amino groups of proteins.[3] This competitive inhibition would prevent the formation of Schiff bases, a critical initial step in the glycation process.

Hypothesized Antiglycation Workflow

Caption: Hypothesized competitive inhibition of glycation by mogrosides.

B. Antioxidant Activity

Mogroside extracts have demonstrated the ability to scavenge free radicals.[3][5] While direct data for this compound is unavailable, a study on the related compound, 11-oxo-mogroside V, has quantified its antioxidant effects against various reactive oxygen species (ROS).[6][7] This suggests that mogrosides can mitigate oxidative stress, which is implicated in various chronic diseases.

The antioxidant activity of mogrosides may also contribute to their antiglycation effects, as reactive oxygen species generated during glycoxidation can accelerate the formation of AGEs.[4]

III. Quantitative Data on Related Mogrosides

Specific quantitative data for this compound is not available in the reviewed literature. However, data for a mogroside extract (MGE) containing this compound and for the related compound 11-oxo-mogroside V are presented below for comparative insight.

Table 1: Antioxidant Activity of Mogroside-Rich Extract (MGE) [3]

| Assay | IC₅₀ (µg/mL) | Positive Control | Positive Control IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 |

| ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 |

Table 2: Antioxidant Activity of 11-oxo-mogroside V [7]

| Reactive Oxygen Species | EC₅₀ (µg/mL) |

| O₂⁻ | 4.79 |

| H₂O₂ | 16.52 |

| •OH | 146.17 |

IV. Signaling Pathways Modulated by Mogrosides

Direct evidence linking this compound to specific signaling pathways is currently lacking. However, studies on other mogrosides have identified their involvement in key cellular signaling cascades.

-

AMPK/SIRT1 Pathway: Mogroside IIIE has been shown to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.[8]

-

Hepatic AMPK Signaling: A mogroside-rich extract demonstrated hypoglycemic and hypolipidemic effects in diabetic mice, which were attributed to the activation of hepatic 5'AMP-activated protein kinase (AMPK) signaling.[9]

-

STAT3 Pathway: Mogroside V has been found to inhibit the proliferation of pancreatic cancer cells by reducing the phosphorylation of STAT3.[10]

General Mogroside Signaling Pathway Involvement

Caption: Known signaling pathways modulated by various mogrosides.

V. Experimental Protocols

Detailed experimental protocols for studying this compound are not published. However, the following are general methodologies employed in the cited studies on mogroside extracts and other mogrosides.

A. In Vitro Antiglycation Assay (Bovine Serum Albumin - Glucose Model) [3][11]

-

Prepare solutions of Bovine Serum Albumin (BSA), glucose, and the test compound (e.g., mogroside extract) in a phosphate buffer.

-

Incubate the mixtures at a controlled temperature (e.g., 37°C) for an extended period (e.g., several weeks).

-

Periodically take aliquots to measure the formation of fluorescent AGEs using a fluorescence spectrophotometer.

-

Measure other markers of glycation such as protein carbonyls and Nε-(carboxymethyl) lysine (CML) levels at the end of the incubation period.

B. DPPH Radical Scavenging Assay [3]

-

Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Mix the test solution with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

C. Western Blot Analysis for Signaling Pathway Proteins [8][10]

-

Treat cultured cells with the test compound for a specified duration.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., AMPK, p-AMPK, STAT3, p-STAT3).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

VI. Conclusion and Future Directions

The preliminary evidence suggests that this compound, as a member of the mogroside family, may exert beneficial effects through antioxidant and antiglycation activities. However, a significant knowledge gap exists regarding its specific mechanism of action, the signaling pathways it modulates, and its quantitative bioactivity. Future research should focus on isolating this compound in sufficient quantities to perform dedicated in vitro and in vivo studies. Such research would be invaluable for elucidating its therapeutic potential and for the development of novel drugs or functional foods.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. researchgate.net [researchgate.net]

- 6. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. ABC Herbalgram Website [herbalgram.org]

- 11. researchgate.net [researchgate.net]

The Pharmacology of 11-Oxomogroside II A2: A Technical Overview

Disclaimer: Scientific literature dedicated to the specific pharmacological properties of 11-Oxomogroside II A2 is exceptionally limited. This document provides a comprehensive overview of the available information on this compound and presents detailed pharmacological data from the closely related and structurally similar compound, 11-oxo-mogroside V, as a potential analogue for research and development purposes. The presented experimental protocols and potential signaling pathways are based on studies of 11-oxo-mogroside V and the broader class of mogrosides.

Introduction to this compound

This compound is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo.[1] It is one of many mogrosides found in this plant, which are known for their intense sweetness and are increasingly investigated for their potential health benefits.[2][3][4] While specific biological activity studies on this compound are not extensively reported in peer-reviewed literature, its presence in mogroside extracts with demonstrated antioxidant and antiglycation activities suggests it may contribute to these effects.[5]

Physicochemical Properties

| Property | Value | Source |

| Synonyms | 11-Dehydroxy-mogroside IIA2 O-rhamnoside | [1] |

| Molecular Formula | C42H70O14 | [1] |

| Molecular Weight | 799.00 g/mol | [1] |

| CAS Number | 2170761-37-0 | [1] |

Pharmacology of the Analogue 11-oxo-mogroside V

Due to the lack of specific data for this compound, this section details the reported pharmacological activities of the closely related 11-oxo-mogroside V.

Antioxidant Activity

11-oxo-mogroside V has demonstrated significant antioxidant properties by scavenging various reactive oxygen species (ROS).[6][7]

| Activity | EC50 (μg/mL) |

| Superoxide (O2-) Scavenging | 4.79 |

| Hydrogen Peroxide (H2O2) Scavenging | 16.52 |

| Hydroxyl Radical (OH) Scavenging | 146.17 |

| Inhibition of OH-induced DNA Damage | 3.09 |

Data sourced from studies on 11-oxo-mogroside V.[6][7]

Anti-tumor Promoting Activity

11-oxo-mogroside V has been shown to inhibit the induction of the Epstein-Barr virus early antigen (EBV-EA), a marker for potential anti-tumor promoting activity.[7]

| Molar Ratio (11-oxo-mogroside V / TPA) | Inhibition of EBV-EA Induction (%) |

| 1000 | 91.2 |

| 500 | 50.9 |

| 100 | 21.3 |

Data sourced from studies on 11-oxo-mogroside V.[7]

Potential Signaling Pathways

Based on the antioxidant and anti-inflammatory activities reported for mogrosides in general, the following signaling pathways are hypothesized to be modulated by compounds like this compound.

Experimental Protocols (based on 11-oxo-mogroside V studies)

In Vitro Antioxidant Activity Assay (Chemiluminescence)

This protocol is based on the methodology used to determine the ROS scavenging activity of 11-oxo-mogroside V.[6]

In Vivo Two-Stage Mouse Skin Carcinogenesis Protocol

This protocol outlines the experimental design to evaluate the anti-tumor promoting effects of 11-oxo-mogroside V.[7]

-

Animal Model: Female ICR mice.

-

Initiation: A single topical application of a tumor initiator (e.g., peroxynitrite) in acetone to the shaved dorsal skin.

-

Promotion: Two weeks after initiation, twice-weekly topical applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), in acetone for 20 weeks.

-

Treatment Groups:

-

Group I (Control): Initiation + TPA promotion.

-

Group II: Initiation + TPA promotion + 11-oxo-mogroside V (e.g., 0.0025% in drinking water), administered from one week before to one week after initiation.

-

Group III (Comparative): Initiation + TPA promotion + another mogroside (e.g., mogroside V) under the same conditions as Group II.

-

-

Data Collection: The number of mice with papillomas and the number of papillomas per mouse are recorded weekly for the duration of the study.

-

Endpoint: Evaluation of the inhibitory effect of the test compound by comparing the tumor incidence and multiplicity between the treatment and control groups.

Conclusion and Future Directions

While this compound is a known constituent of Siraitia grosvenorii, its specific pharmacological profile remains to be elucidated. The available data on the structurally similar 11-oxo-mogroside V suggest that it may possess potent antioxidant and anti-tumor promoting activities. Future research should focus on isolating this compound in sufficient quantities to perform dedicated in vitro and in vivo studies. These investigations should aim to confirm its biological activities, elucidate its mechanisms of action through specific signaling pathways, and establish a comprehensive safety and efficacy profile. Such research is crucial to unlocking the full therapeutic potential of this natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]

- 4. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantitative Analysis of 11-Oxomogroside II A2 by HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside II A2 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, it contributes to the characteristic sweetness of monk fruit extract, a popular natural, non-caloric sweetener. Accurate and sensitive quantification of individual mogrosides like this compound is crucial for quality control of monk fruit products, understanding their pharmacokinetic profiles, and for research into their potential therapeutic applications. This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound.

Materials and Methods

This section outlines the necessary reagents, equipment, and the detailed protocol for sample preparation and HPLC-MS analysis.

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-